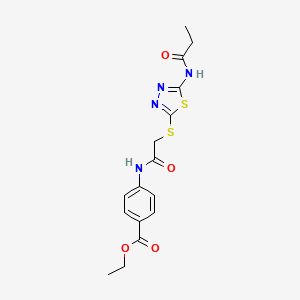
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is a chemical compound. Its molecular formula is C5H8F2O3 . It is a type of cyclopropane, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring .
Synthesis Analysis
The synthesis of cyclopropanes, such as “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, involves various methods. Some of these include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is based on the cyclopropane core, which is a three-membered ring of carbon atoms . The compound has two fluorine atoms attached to the cyclopropane ring, making it a difluorocyclopropane .Chemical Reactions Analysis
Cyclopropanes, including “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, can undergo various chemical reactions. These include cross-coupling reactions with alkyl iodides , reactions with aryl bromides or triflates , and reactions with cyclopropylmagnesium bromide .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
A foundational aspect of research on Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its role in the synthesis of novel organic compounds. Csuk and Thiede (1999) demonstrated the preparation of novel difluorinated cyclopropane nucleoside analogues, showcasing the versatility of this compound in creating biologically relevant molecules Csuk & Thiede, 1999. Similarly, Carminati et al. (2020) reported an efficient biocatalytic method for the synthesis of CHF2-containing trisubstituted cyclopropanes, underlining the importance of such structures in drug discovery Carminati et al., 2020.
Advancements in Biocatalysis
The biocatalytic strategy for synthesizing CHF2-containing trisubstituted cyclopropanes, as explored by Carminati et al. (2020), highlights the role of engineered myoglobin catalysts in achieving high yield and stereoselectivity. This approach not only enhances the efficiency of chemical synthesis but also opens pathways for environmentally friendly alternatives to traditional synthetic methods Carminati et al., 2020.
Fluorinated Compounds in Drug Development
The difluoromethyl group, as found in derivatives of Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate, serves as a bioisostere for various functional groups in medicinal chemistry. This property is crucial for the development of novel pharmaceuticals, offering ways to modulate the biological activity and metabolic stability of therapeutic agents Carminati et al., 2020.
Propriétés
IUPAC Name |
methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYOJWUUXEOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)



![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)




